molecular formula C17H23F3N4O2 B6964532 [2,2-Dimethyl-6-(trifluoromethyl)morpholin-4-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone

[2,2-Dimethyl-6-(trifluoromethyl)morpholin-4-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone

Cat. No.: B6964532
M. Wt: 372.4 g/mol
InChI Key: NUDRPPCPJSVMED-UHFFFAOYSA-N
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Description

[2,2-Dimethyl-6-(trifluoromethyl)morpholin-4-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone is a complex organic compound featuring a morpholine ring substituted with trifluoromethyl and dimethyl groups, and a pyrazinylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,2-Dimethyl-6-(trifluoromethyl)morpholin-4-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the morpholine ring, followed by the introduction of the trifluoromethyl and dimethyl groups. The pyrazinylpiperidine moiety is then synthesized separately and coupled with the morpholine derivative under specific conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[2,2-Dimethyl-6-(trifluoromethyl)morpholin-4-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the pyrazinylpiperidine moiety using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, [2,2-Dimethyl-6-(trifluoromethyl)morpholin-4-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound in drug discovery.

Industry

In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of [2,2-Dimethyl-6-(trifluoromethyl)morpholin-4-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone involves its interaction with molecular targets in biological systems. It may bind to specific receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • [2,2-Dimethyl-6-(trifluoromethyl)morpholin-4-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone
  • [2,2-Dimethyl-6-(trifluoromethyl)morpholin-4-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanol
  • [2,2-Dimethyl-6-(trifluoromethyl)morpholin-4-yl]-(1-pyrazin-2-ylpiperidin-4-yl)amine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[2,2-dimethyl-6-(trifluoromethyl)morpholin-4-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N4O2/c1-16(2)11-24(10-13(26-16)17(18,19)20)15(25)12-3-7-23(8-4-12)14-9-21-5-6-22-14/h5-6,9,12-13H,3-4,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDRPPCPJSVMED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC(O1)C(F)(F)F)C(=O)C2CCN(CC2)C3=NC=CN=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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